Method 1 []: This method utilizes a multi-step approach starting with 2-(3’,4’-dimethoxyphenyl)ethylamine (15).
Method 2 []: This paper describes the synthesis of a series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides. Although the specific details for the synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide are not provided, the general method involves reacting appropriately substituted 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinolines with sulfamide or a suitable sulfonyl chloride.
Molecular Structure Analysis
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide comprises a dimethoxy-substituted dihydroisoquinoline core with a sulfonamide group attached to the nitrogen atom at position 2. The presence of a chiral center at the C-1 position allows for the existence of two enantiomers. []
Mechanism of Action
The primary mechanism of action of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide and its derivatives involves the inhibition of carbonic anhydrases (CAs). [, ] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in various physiological processes. The sulfonamide moiety acts as a zinc-binding group, coordinating to the zinc ion within the active site of the CA enzyme. This interaction effectively blocks the enzyme's catalytic activity. []
Applications
Anticonvulsant Agents []: Research suggests that certain derivatives of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide exhibit anticonvulsant activity in animal models. Notably, one derivative demonstrated greater potency and selectivity as an hCA VII inhibitor compared to topiramate, a known anticonvulsant.
Antitumor Agents []: The inhibition of specific carbonic anhydrase isoforms, such as hCA IX and hCA XIV, by derivatives of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide has shown promise in antitumor research.
Modulators of Multidrug Resistance [, ]: Some derivatives, particularly those containing structural modifications like the introduction of triazole or biphenyl moieties, exhibit activity as P-glycoprotein (P-gp) modulators. These compounds can reverse P-gp-mediated multidrug resistance, potentially enhancing the effectiveness of chemotherapy.
Compound Description: This compound exhibited potent inhibitory activity against human carbonic anhydrase (hCA) II and VII, demonstrating potential as an anticonvulsant agent. Notably, it displayed superior activity and selectivity for hCA VII compared to the reference drug topiramate. []
Relevance: This compound shares the core 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide structure with the target compound. The key difference lies in the presence of a 4-aminophenyl substituent at the 1-position in this related compound. []
Compound Description: This compound acts as a human carbonic anhydrase II inhibitor. Its interaction with the enzyme has been studied through crystallography, revealing the binding mode of the sulfonamide group to the zinc ion and Thr199 within the active site. []
Relevance: This molecule is structurally akin to 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide, differing only by the presence of a methyl group at the 1-position. []
Compound Description: This compound belongs to a class of benzenesulfonamides, synthesized and evaluated for their potential as carbonic anhydrase inhibitors. []
Relevance: Compound 14 shares the 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide core structure with the main compound. The presence of a 4-(aminosulfonyl)phenyl substituent at the 1-position distinguishes it from 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. []
Compound Description: This compound serves as an intermediate in the synthesis of benzenesulfonamide-based carbonic anhydrase inhibitors. []
Relevance: Although not a direct derivative of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide, this compound represents a precursor in the synthetic pathway to the related Compound 14. It highlights the significance of the ArSO2NH2 fragment in the development of carbonic anhydrase inhibitors. []
Compound Description: This compound is a 1,2,3,4-tetrahydroisoquinoline derivative. [, ]
Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline core with 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. The presence of a (1S)-1-[2-(4-trifluoromethylphenyl)ethyl] substituent on the isoquinoline ring and a N-methyl-2-phenylacetamide substituent on the nitrogen distinguishes it from the main compound. [, ]
Compound Description: This compound is a 1,2,3,4-tetrahydroisoquinoline derivative. []
Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline core with 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. It differs by the presence of a 1-[2-(6-trifluoromethylpyridin-3-yl)ethyl] substituent on the isoquinoline ring and a N-methyl-2-phenylacetamide substituent on the nitrogen. []
Compound Description: Compounds with this scaffold have shown potential as modulators of P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells. These compounds demonstrated good potency and low cytotoxicity in reversing doxorubicin resistance. []
Relevance: This series shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The primary difference lies in the substitution at the 2-position, where these related compounds possess a 2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl group instead of the sulfonamide group found in 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. []
Compound Description: This compound emerged as a potent and safe P-gp modulator, exhibiting high potency, low cytotoxicity, and long duration of action in reversing doxorubicin resistance in K562/A02 cells. []
Relevance: This compound belongs to the series of 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines, further highlighting the importance of this scaffold in modulating P-gp activity. []
Compound Description: This is a major human metabolite of the If channel inhibitor YM758. Research indicates it is likely secreted into urine via hOCT2/rOct2 transporters. []
Compound Description: This compound is a human metabolite of the If channel inhibitor YM758. []
Relevance: YM-385459 shares the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl core with 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide, but instead of the sulfonamide, it carries a [(5R)-5-carbonyl]piperidin-2-one substituent. []
Compound Description: This compound is a human metabolite of the If channel inhibitor YM758. []
Relevance: Though structurally more complex, AS2036329 retains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core of the main compound, emphasizing the metabolic stability of this structural motif. []
Compound Description: This compound is a reaction product of a reduced 3H-oxazolo[4,3-a]isoquinoline and 5H-oxazolo[2,3-a]isoquinoline derivative with cyanogen bromide in methanol. []
Compound Description: This compound serves as a precursor for synthesizing pyrrolo[2,1-a]-5,6-dihydroisoquinoline derivatives through its reaction with nitrilimines. This reaction highlights the chemical versatility of the tetrahydroisoquinoline core. []
Compound Description: This class of compounds has been investigated for its pharmacological properties. While specific activities were not detailed in the provided abstract, this information suggests that the 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide core may possess a range of biological activities depending on the aryl substituent. []
Relevance: These compounds represent a broad class sharing the core 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide structure with the target compound. The variations arise from different aryl substituents at the 1-position, indicating the potential for diverse pharmacological profiles. []
Compound Description: This specific enamide compound exhibits conformational preferences, favoring a sickle form. Its stereochemical behavior has been studied using 1H NMR and single-crystal X-ray analysis. []
Relevance: This molecule provides insight into the conformational behavior of tetrahydroisoquinoline derivatives, which is relevant for understanding the structure-activity relationship of the main compound, 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. It shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure but features a 2-(p-bromobenzoyl) and a 1-(3,4-dimethoxyphenylmethylene) group. []
Compound Description: This tetrahydroisoquinoline derivative was investigated alongside dihydroquercetin and a conjugate for their effects on mitochondrial function and lipid peroxidation in rat liver. []
Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. It differs by the presence of a 1-(2´-bromine-4´,5´-dimethoxyphenyl) substituent. []
Compound Description: This conjugate, incorporating F-18 and dihydroquercetin moieties, demonstrated potent inhibitory effects on rat liver mitochondrial calcium megachannels and lipid peroxidation induced by Fe2+/citrate. []
Relevance: This conjugate incorporates the 1-(2´-bromine-4´, 5´-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline structure of F-18, a compound structurally related to 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. This finding suggests that the biological activity of the tetrahydroisoquinoline core can be modulated by conjugation with other bioactive molecules. []
Compound Description: MC70 is a known P-glycoprotein (P-gp) inhibitor. []
Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl core with 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. It differs by the presence of a 4'-biphenyl-4-ol substituent on the nitrogen. []
Compound Description: This alkyl derivative of MC70 acts as a potent P-gp modulator and substrate, showing potential in overcoming multidrug resistance due to P-gp overexpression. []
Relevance: This compound, derived from MC70, further highlights the significance of the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl core, a structural feature shared with 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide, in modulating P-gp activity. This example suggests that modifications to this core structure can lead to compounds with improved potency or a distinct mechanism of action. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.